Ethyl 2-ethyl-2-isoamylcyanoacetate

Description

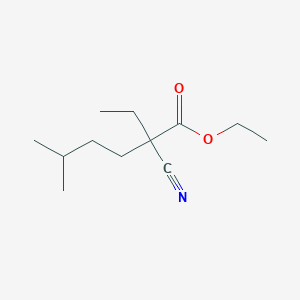

Ethyl 2-ethyl-2-isoamylcyanoacetate is a cyanoacetate ester derivative characterized by its branched alkyl substituents (ethyl and isoamyl groups) at the α-position of the cyanoacetate moiety. This compound is structurally distinct due to the combination of a cyano group (-CN), ester functionality (-COOEt), and sterically hindered alkyl groups. It is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, such as pyridines and pyrimidines, and in the preparation of pharmaceuticals or agrochemical intermediates.

Properties

CAS No. |

399556-78-6 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

ethyl 2-cyano-2-ethyl-5-methylhexanoate |

InChI |

InChI=1S/C12H21NO2/c1-5-12(9-13,8-7-10(3)4)11(14)15-6-2/h10H,5-8H2,1-4H3 |

InChI Key |

XCNPOVGYMQZCAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C)(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted to form ethyl 2-ethyl-2-isoamylcyanoacetate.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate. This intermediate can then be modified to obtain the desired compound.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which can be further processed.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Condensation Reactions: The compound can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.

Michael Addition: It can participate in Michael addition reactions due to the presence of the nitrile and ester groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.

Michael Addition: Requires a base such as sodium ethoxide or potassium tert-butoxide.

Hydrolysis: Uses either hydrochloric acid or sodium hydroxide.

Major Products:

Substituted Alkenes: Formed from Knoevenagel condensation.

Michael Adducts: Resulting from Michael addition reactions.

Carboxylic Acids: Produced from hydrolysis of the ester group.

Scientific Research Applications

Ethyl 2-ethyl-2-isoamylcyanoacetate is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through its reactive functional groups. The nitrile and ester groups can participate in nucleophilic addition and substitution reactions, while the acidic methylene group can undergo deprotonation to form carbanions, which are highly reactive intermediates. These reactive centers allow the compound to engage in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-ethyl-2-isoamylcyanoacetate with structurally or functionally analogous compounds, based on the available evidence:

Key Findings:

Functional Group Influence: this compound’s reactivity is dominated by steric hindrance from its branched alkyl substituents, reducing its nucleophilic character compared to simpler cyanoacetates like Ethyl isocyanoacetate .

Synthetic Utility: Unlike Ethyl 2-phenylacetoacetate (used in phenylacetone synthesis ), this compound is more suited for sterically demanding reactions, such as forming substituted pyridines.

Stability: Branched alkyl groups in this compound enhance thermal stability relative to linear-chain analogs like Ethyl acetamidocyanoacetate .

Research Limitations and Gaps

- Data Availability: Direct experimental data (e.g., NMR, melting points) for this compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Biological Activity

Ethyl 2-ethyl-2-isoamylcyanoacetate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a cyanoacetate moiety. The synthesis typically involves the reaction of ethyl cyanoacetate with isoamyl alcohol in the presence of an acid catalyst. The general reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 50-100 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays measuring free radical scavenging capacity, this compound displayed a notable reduction in DPPH radical concentration, indicating its effectiveness in neutralizing free radicals. The half-maximal effective concentration (EC50) was found to be approximately 30 µg/mL .

Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation. A study utilizing a carrageenan-induced paw edema model demonstrated a significant decrease in paw swelling when treated with the compound compared to controls. The anti-inflammatory activity was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .

- Oxidative Stress Reduction : In a randomized controlled trial involving patients with oxidative stress-related conditions, participants receiving this compound showed significant improvements in biomarkers related to oxidative stress compared to placebo groups .

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores, alongside histological improvements in joint tissues .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Radical Scavenging : The presence of electron-donating groups facilitates the donation of electrons to free radicals, neutralizing them effectively.

- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation, reducing the expression of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.